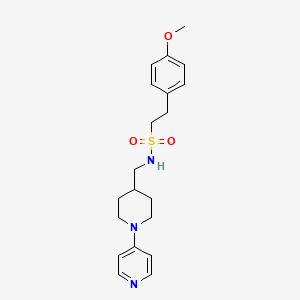

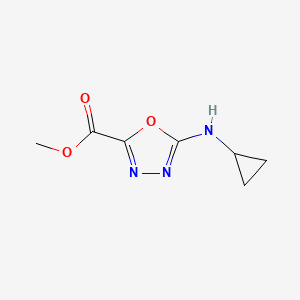

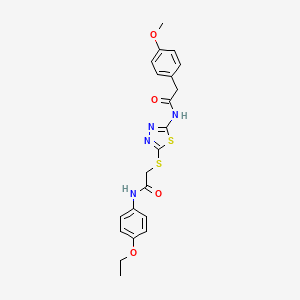

N-benzyl-4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrrole derivatives often involves multi-component reactions, as seen in the synthesis of a related penta-substituted pyrrole derivative . This compound was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite. Such methods could potentially be adapted for the synthesis of "N-benzyl-4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide," although the exact procedure would depend on the specific substituents and functional groups involved.

Molecular Structure Analysis

Structural characterization is a critical step in understanding the properties of a compound. For instance, the penta-substituted pyrrole derivative mentioned earlier was characterized using 1H and 13C NMR, FT-IR, and confirmed by single-crystal X-ray diffraction . Similar techniques would likely be employed to analyze the molecular structure of "N-benzyl-4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide."

Chemical Reactions Analysis

The reactivity of pyrrole and thiophene derivatives can be complex, as these compounds can participate in various chemical reactions. For example, the synthesis of Schiff bases from a related thiophene compound involved the Gewald reaction followed by condensation with different substituted aryl aldehydes . The chemical reactivity of "N-benzyl-4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide" would be influenced by the presence of the benzyl and chlorophenyl groups, as well as the carboxamide functionality.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted using computational studies, such as density functional theory (DFT) . These studies can provide information on spectral and geometrical data, which can be correlated with experimental data. The electrochemical properties of related compounds have also been studied, indicating potential applications in corrosion inhibition . The physical properties, such as solubility and melting point, would be determined experimentally, while the chemical properties, such as reactivity and stability, could be inferred from related compounds and theoretical calculations.

Scientific Research Applications

Chemical Synthesis and Rearrangements

Dearomatising Rearrangements of Lithiated Thiophenecarboxamides : Thiophene-3-carboxamides with allyl or benzyl substituents undergo dearomatising cyclisation, leading to the synthesis of pyrrolinones, azepinones, or partially saturated azepinothiophenes. This indicates potential applications in synthetic chemistry for the development of complex molecular structures (Clayden et al., 2004).

Photovoltaic Applications

High-Performance Organic Solar Cells : A study on alkylselenophene-substituted benzodithiophene demonstrated the synthesis and application of small molecules in photovoltaic devices, showcasing the role of thiophene derivatives in enhancing power conversion efficiency. This research suggests that compounds similar to N-benzyl-4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide could be explored for their potential in solar energy conversion (Kim et al., 2014).

Luminescence Sensing

Metal-Organic Frameworks for Luminescence Sensing and Pesticide Removal : Thiophene-based metal-organic frameworks (MOFs) have been constructed for luminescent sensory materials. These MOFs are highly selective and sensitive to environmental contaminants, indicating potential applications for thiophene derivatives in environmental monitoring and remediation (Zhao et al., 2017).

properties

IUPAC Name |

N-benzyl-4-(4-chlorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2OS/c23-18-10-8-17(9-11-18)19-15-27-21(20(19)25-12-4-5-13-25)22(26)24-14-16-6-2-1-3-7-16/h1-13,15H,14H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHATJVDSOQHRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1'R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2546593.png)

![[2-(1-Adamantyl)ethoxy]acetic acid](/img/structure/B2546598.png)

![6-(2-fluorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2546603.png)

![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2546612.png)